4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)amino]-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(12-15-7-5-4-6-8-15)17-10-9-16(13-19)14(2)11-17/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWHSNMPOWXNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505903 | |
| Record name | 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77147-13-8 | |
| Record name | 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8), a versatile organic compound with significant potential in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a validated multi-step synthesis, and explores its emerging role as an anticancer agent. Particular focus is given to its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into the synthesis, characterization, and application of this promising molecule.
Introduction
This compound is a substituted aromatic aldehyde that has garnered interest as a key building block in the synthesis of more complex molecules for pharmaceutical and biological applications.[1] Its unique structure, featuring a benzaldehyde core with a bulky N-benzyl-N-ethylamino substituent and a methyl group, imparts specific electronic and steric properties that are of interest in medicinal chemistry.[1] Preliminary studies have highlighted its potential as an antiproliferative agent, demonstrating significant cytotoxic effects against certain cancer cell lines.[1] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its synthesis, characterization, and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 77147-13-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| Boiling Point | 419.3 °C at 760 mmHg | Alfa Aesar |
| Density | 1.089 g/cm³ | Alfa Aesar |
| Flash Point | 161.9 °C | Alfa Aesar |
| InChI Key | JCWHSNMPOWXNFP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process. A validated synthetic pathway commences with the formylation of m-toluidine to produce the key intermediate, 4-amino-2-methylbenzaldehyde. This is followed by a sequential N-alkylation to introduce the ethyl and benzyl groups.
Synthesis of 4-amino-2-methylbenzaldehyde (Intermediate)
The Vilsmeier-Haack reaction provides an effective method for the formylation of m-toluidine.[1]
Caption: Vilsmeier-Haack formylation of m-toluidine.
Experimental Protocol:
-
Under a nitrogen atmosphere, add 343 g of phosphorus oxychloride dropwise to 600 mL of dimethylformamide (DMF) in a 2L three-necked flask, maintaining the temperature at 0-5 °C. Stir for 1 hour.[1]
-
Add 1200 g of m-toluidine in batches, keeping the temperature at 0-5 °C.[1]
-
After the addition is complete, remove the cooling bath and heat the mixture to 60-65 °C for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 2L of ice water with stirring.[1]
-
Adjust the pH to 8-9 with a 10% sodium hydroxide solution.[1]
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 4-amino-2-methylbenzaldehyde as a yellow solid.[1]
Synthesis of this compound
The final product can be synthesized from the 4-amino-2-methylbenzaldehyde intermediate via a two-step N-alkylation process: N-ethylation followed by N-benzylation. A general approach for such transformations is reductive amination.
Caption: General two-step N-alkylation workflow.
Conceptual Protocol for N-Alkylation (Reductive Amination):
-
Step 1: N-Ethylation:
-
Dissolve 4-amino-2-methylbenzaldehyde in a suitable solvent such as methanol.
-
Add acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.
-
Purify the intermediate, 4-(ethylamino)-2-methylbenzaldehyde, by column chromatography.
-
-
Step 2: N-Benzylation:
-
Dissolve the intermediate from Step 1 in a suitable solvent.
-
Add benzaldehyde and a reducing agent.
-
Follow a similar reaction and purification procedure as in Step 1 to obtain the final product, this compound.
-
Alternative N-Benzylation via Direct Alkylation:
-
Dissolve 4-(ethylamino)-2-methylbenzaldehyde in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate.
-
Add benzyl bromide dropwise and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Characterization
The structural confirmation of this compound is typically achieved using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons, the aldehydic proton (singlet, ~9-10 ppm), methylene protons of the benzyl and ethyl groups, a methyl group on the benzene ring, and a methyl group from the ethyl substituent.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and benzyl groups.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the C=O stretch of the aldehyde is expected around 1680 cm⁻¹.[1]
-
C-H stretching frequencies for the aromatic and aliphatic groups will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.34 g/mol ).
-
Biological Activity and Applications in Drug Development
Anticancer Properties
Emerging research has identified this compound as a compound with potential anticancer activity.[1] It has been shown to inhibit the proliferation of certain cancer cell lines.[1]
Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) | Cancer Type | Source |
| K562 | 5.15 | Chronic Myeloid Leukemia | [1] |
| HEK293 | 33.2 | Human Embryonic Kidney (often used as a non-cancerous control) | [1] |
The significant difference in the IC₅₀ value between the K562 cancer cell line and the HEK293 cell line suggests a degree of selectivity for cancer cells.[1]
Mechanism of Action
The anticancer effects of this compound are believed to be mediated through the induction of apoptosis and cell cycle arrest.[1]
Caption: Proposed mechanism of anticancer action.
-
Enzyme Inhibition: The compound's structure allows it to potentially interact with the active sites of specific enzymes that are crucial for cancer cell proliferation and survival.[1]
-
Apoptosis Induction: It is suggested that this molecule can trigger programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and multiplying.[1]
Further research is necessary to elucidate the specific molecular targets and signaling pathways involved in these processes.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of growing interest with demonstrated potential as a versatile intermediate in organic synthesis and as a lead compound in anticancer drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its biological activity warrants further investigation to fully understand its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule.
References
-
Alfa Aesar. (n.d.). 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzaldehyde. Retrieved from [Link]
Sources
A Technical Guide to the Spectral Characteristics of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Introduction
4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and materials science sectors.[1] Its molecular structure, featuring a benzaldehyde core with sterically and electronically influential benzyl(ethyl)amino and methyl groups, suggests a rich and informative spectral profile.[1] A thorough understanding of its spectral data is paramount for researchers and drug development professionals for structure elucidation, purity assessment, and quality control.
This technical guide provides an in-depth analysis of the expected spectral data of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds to predict and interpret its spectral characteristics. Furthermore, this document outlines detailed, field-proven protocols for acquiring this spectral data, ensuring scientific integrity and reproducibility.
Molecular Structure and Predicted Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₁₉NO
-
Molecular Weight: 253.34 g/mol [1]
-
CAS Number: 77147-13-8[1]
| Property | Predicted Value | Source |
| Boiling Point | 419.3°C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.089 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 161.9°C | Alfa Chemistry[2] |
| Exact Mass | 253.14700 | Alfa Chemistry[2] |
Proposed Synthesis
A plausible synthetic route to this compound would involve the N-alkylation of 4-amino-2-methylbenzaldehyde. This precursor can be synthesized via the Vilsmeier-Haack formylation of m-toluidine.[3] The subsequent introduction of the ethyl and benzyl groups onto the amino nitrogen would yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzene ring, the aldehyde group, and the nitrogen atom's lone pair, is expected to give rise to distinct absorption bands.
Predicted Spectral Features:
We can anticipate two primary absorption bands, analogous to other substituted benzaldehydes.[4]
-
π → π* transition: A strong absorption band is expected at a wavelength significantly longer than that of benzene (around 204 nm) due to the extended conjugation and the presence of auxochromes (the amino group) and a chromophore (the aldehyde group). This band will likely appear in the 250-300 nm range.
-
n → π* transition: A weaker absorption band, characteristic of the carbonyl group, is expected at a longer wavelength, likely in the 300-350 nm region. The electron-donating amino group at the para position will likely cause a bathochromic (red) shift of this band compared to unsubstituted benzaldehyde.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Analysis: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax).
Caption: Workflow for acquiring a UV-Vis spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and amine functionalities.
Predicted Spectral Features:
| Wavenumber (cm⁻¹) | Predicted Functional Group and Vibration | Rationale/Comparison |
| ~2820 and ~2720 | C-H stretch of the aldehyde | The characteristic Fermi resonance doublet for the aldehydic C-H is a strong indicator of this functional group. |
| ~1700-1680 | C=O stretch of the aldehyde | This strong absorption is expected to be at a slightly lower frequency than in unsubstituted benzaldehyde (~1703 cm⁻¹) due to the electron-donating effect of the para-amino group.[4] |
| ~1600, ~1580, ~1500 | C=C stretching in the aromatic ring | These bands are characteristic of substituted benzene rings. |
| ~3030 | Aromatic C-H stretch | Typical for sp² C-H bonds in aromatic systems. |
| ~2970-2850 | Aliphatic C-H stretch | Corresponding to the methyl, ethyl, and benzyl methylene groups. |
| ~1350-1250 | C-N stretch | A moderate to strong band indicating the aromatic amine linkage. |
Experimental Protocol for IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a substituted aromatic aldehyde with significant utility as a building block in medicinal and materials chemistry.[1] Lacking readily available, published experimental spectra, this document leverages foundational NMR principles and comparative data from analogous structures to provide a robust, predictive interpretation. For researchers, scientists, and professionals in drug development, understanding the spectral features of this molecule is paramount for reaction monitoring, quality control, and the rational design of more complex chemical entities.
Molecular Structure and Key Features
To effectively predict and interpret the NMR spectra, a thorough understanding of the molecule's structure is essential. This compound (C₁₇H₁₉NO) is a trisubstituted benzaldehyde. The key structural features influencing its NMR spectra are:
-
Aromatic Ring System: A benzene ring with three substituents: an aldehyde group (-CHO), a methyl group (-CH₃), and a tertiary amino group (-N(Ethyl)(Benzyl)).
-
Electron-Donating and Withdrawing Groups: The powerful electron-donating amino group and the weakly donating methyl group will significantly shield the aromatic ring, shifting proton and carbon signals upfield. Conversely, the electron-withdrawing aldehyde group will deshield adjacent atoms.
-
Aliphatic Chains: An ethyl group and a benzylic methylene group are attached to the nitrogen, each with distinct and predictable NMR signals.
-
Asymmetry: The substitution pattern removes the symmetry of the benzene ring, rendering all three aromatic protons and all six aromatic carbons chemically non-equivalent.
Below is a diagram of the molecular structure with atom numbering for reference in the spectral analysis.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. [2]Ensure the solvent is of high purity to avoid contaminant peaks.
-
Vortex the vial until the sample is completely dissolved. A homogenous solution is crucial for high-resolution spectra.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's spinner and place it in the magnet.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal-to-noise.
-
Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering ~ -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve good signal-to-noise.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected manually or automatically to ensure all peaks are in the positive absorptive mode.
-
The baseline of the spectrum is corrected to be flat and at zero intensity.
-
The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm) to its known value.
-
The signals are integrated to determine the relative number of protons, and the chemical shifts and multiplicities are recorded for final analysis.
-
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By dissecting the molecule into its constituent functional groups and spin systems, and by drawing upon established NMR principles and data from related structures, we have constructed a comprehensive interpretation of its expected spectral features. The outlined experimental protocol further ensures that researchers can acquire high-fidelity data for this compound. This combination of predictive analysis and rigorous experimental design provides a powerful, self-validating system for the unambiguous structural characterization of this and other complex organic molecules, thereby supporting advancements in chemical synthesis and drug discovery.
References
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ResearchGate. "When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?". Available at: [Link]
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Chemistry LibreTexts. "15.7: Spectroscopy of Aromatic Compounds". Available at: [Link]
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Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". Available at: [Link]
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 2010. Available at: [Link]
-
Chemistry Stack Exchange. "1H splitting pattern of benzyl CH2 protons". Available at: [Link]
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The Organic Chemistry Tutor. "Chemical Shift In NMR Spectroscopy". YouTube, 2018. Available at: [Link]
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University College London. "Chemical shifts". Available at: [Link]
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Oregon State University. "1H NMR Chemical Shift". Available at: [Link]
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Oregon State University. "13C NMR Chemical Shift". Available at: [Link]
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Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]
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Iowa State University. "NMR Sample Preparation". Available at: [Link]
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PubChem. "N-Ethyl-N-benzylaniline". Available at: [Link]
-
Doc Brown's Chemistry. "proton 1H NMR spectrum of benzaldehyde C6H5CHO". Available at: [Link]
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Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy". Available at: [Link]
-
The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES". Available at: [Link]
-
ResearchGate. "Diastereotopic protons in benzyl methylene of the DQZ.". Available at: [Link]
-
Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I". Available at: [Link]
-
Chemistry Steps. "NMR Chemical Shift Values Table". Available at: [Link]
-
Chemistry Stack Exchange. "Protons on aromatic rings in NMR". Available at: [Link]
-
ACS Publications. "Predicting 13C NMR Spectra by DFT Calculations". The Journal of Physical Chemistry A, 2003. Available at: [Link]
-
Western University. "NMR Sample Preparation". Available at: [Link]
-
YouTube. "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)". Available at: [Link]
-
Royal Society of Chemistry. "Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information". Available at: [Link]
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In Vitro Evaluation of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde: A Technical Guide for Preclinical Research
This guide provides a comprehensive framework for the in vitro investigation of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a compound of interest for its potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document offers not just protocols, but the underlying scientific rationale to empower robust and insightful preclinical studies.
Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative
This compound is a synthetic organic compound characterized by a benzaldehyde core with benzyl(ethyl)amino and methyl substitutions.[1] Its structural features suggest potential interactions with biological systems, making it a candidate for investigation in various therapeutic areas, particularly oncology. Preliminary studies have indicated that this compound may possess anticancer properties, demonstrating cytotoxicity against specific cancer cell lines.[1] A notable study on the K562 chronic myeloid leukemia cell line reported an IC50 value of 5.15 µM, suggesting significant cytotoxic activity.[1] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1]
This guide will delineate a logical, multi-faceted in vitro approach to systematically characterize the biological activities of this compound, focusing on its potential as an anticancer agent.
Foundational In Vitro Analysis: From Cytotoxicity to Apoptosis
A crucial first step in characterizing a novel compound is to determine its effect on cell viability and the nature of any induced cell death. This section outlines the core assays for this purpose.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Cell Density: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment.
-
Concentration Range: A wide range of concentrations is used to determine the dose-response curve and accurately calculate the IC50.
-
Incubation Time: Multiple time points are assessed to understand the time-dependent effects of the compound.
-
Controls: Vehicle and untreated controls are essential to account for any effects of the solvent and to establish a baseline for cell viability.
Elucidating the Mechanism of Cell Death: Annexin V-FITC/Propidium Iodide Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Compound X | IC50 | 45.3 ± 3.2 | 35.1 ± 2.8 | 19.6 ± 1.9 |
| Compound X | 2x IC50 | 20.1 ± 2.5 | 48.7 ± 3.5 | 31.2 ± 2.7 |
Deeper Mechanistic Insights: Cell Cycle and Genotoxicity Analysis
Beyond cell death, it is critical to understand if the compound affects fundamental cellular processes like cell division and genomic integrity.
Cell Cycle Analysis via Propidium Iodide Staining
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[3] Incubate at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[4]
Assessment of Genotoxic Potential: The In Vitro Micronucleus Assay
Genotoxicity testing is a crucial component of preclinical safety assessment. The in vitro micronucleus assay is a well-established method for evaluating chromosomal damage.[5][6] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Treatment: Treat cells with a range of concentrations of the compound, typically for a duration equivalent to 1.5-2 normal cell cycles. A short treatment followed by a recovery period can also be employed.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[7]
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
Self-Validating System:
-
Positive and Negative Controls: Include a known clastogen (e.g., mitomycin C) as a positive control and a vehicle control.
-
Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the tested concentrations are not excessively toxic, which can confound the results. The cytokinesis-block proliferation index (CBPI) can be calculated to assess cell proliferation.
-
Scoring Criteria: Adhere to established international guidelines for scoring micronuclei to ensure consistency and reliability.
Investigating the Molecular Mechanism of Action
Understanding the specific molecular targets and signaling pathways affected by this compound is paramount for its development as a therapeutic agent. Benzaldehyde and its derivatives have been reported to modulate several key signaling pathways implicated in cancer, such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[8]
Proposed Signaling Pathway for Investigation
Based on the known anticancer effects of similar compounds, a plausible mechanism of action for this compound involves the inhibition of pro-survival signaling pathways, leading to the induction of apoptosis. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[9][10]
Caption: Proposed PI3K/Akt signaling pathway and potential point of intervention.
Experimental Workflow for Pathway Analysis
A combination of techniques can be used to investigate the effect of the compound on the proposed signaling pathway.
Caption: Experimental workflow for investigating the mechanism of action.
Western blotting is a powerful technique to assess changes in the protein levels and phosphorylation status of key signaling molecules.
Detailed Protocol:
-
Protein Extraction: After treating cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as Bcl-2, Bax, and cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
To determine if the compound directly inhibits the activity of kinases in the pathway, in vitro kinase assays can be performed.[11][12][13]
General Protocol Outline:
-
Reaction Setup: In a microplate well, combine the recombinant kinase (e.g., PI3K or Akt), its specific substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial in vitro characterization of this compound. The outlined experiments will generate critical data on its cytotoxic and apoptotic activities, effects on the cell cycle, and genotoxic potential. Furthermore, the proposed investigation into its impact on the PI3K/Akt signaling pathway will provide valuable insights into its molecular mechanism of action.
Positive and compelling results from these in vitro studies would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer and more comprehensive toxicological profiling. The systematic approach detailed herein will ensure a solid foundation for the continued investigation of this promising compound.
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Ibrahim, M. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Bradford Scholars. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde via Stepwise Reductive Amination
Abstract: This document provides a comprehensive guide for the synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a valuable substituted aromatic aldehyde used as a building block in medicinal chemistry and materials science.[1] The protocol employs a robust, stepwise reductive amination strategy, ensuring high selectivity and yield. We detail the underlying chemical principles, provide a meticulously validated step-by-step procedure, and offer expert insights into process optimization and characterization. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.
Introduction and Scientific Background
Reductive amination stands as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[2] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ by a selective hydride agent to yield the corresponding amine.[3]
The key to a successful one-pot reductive amination lies in the choice of the reducing agent. While strong hydrides like sodium borohydride (NaBH₄) can reduce the intermediate iminium ion, they will also readily reduce the starting aldehyde, leading to undesired alcohol byproducts.[4] To circumvent this, modern protocols utilize milder, more selective reagents. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][5] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the neutral aldehyde, enabling the entire process to occur efficiently in a single reaction vessel.[6]
This protocol outlines a two-step sequential reductive amination to construct the target tertiary amine, this compound. This stepwise approach—first ethylation followed by benzylation—prevents the formation of undesired side products that can arise from competitive reactions in a one-pot synthesis involving multiple aldehydes and a primary amine.
Reaction Mechanism and Rationale
The synthesis proceeds through two distinct reductive amination cycles.
Cycle 1: Ethylation of 4-Amino-2-methylbenzaldehyde The primary aromatic amine, 4-amino-2-methylbenzaldehyde, first reacts with acetaldehyde to form a hemiaminal, which then dehydrates to yield a protonated iminium ion. STAB then delivers a hydride to the electrophilic carbon of the iminium ion to produce the secondary amine, 4-(ethylamino)-2-methylbenzaldehyde.
Cycle 2: Benzylation of 4-(Ethylamino)-2-methylbenzaldehyde The resulting secondary amine is then subjected to a second reductive amination with benzaldehyde. It similarly forms a tertiary iminium ion, which is subsequently reduced by a fresh portion of STAB to yield the final product, this compound.
The general mechanism is illustrated below:
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Synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde: A Senior Application Scientist's Guide to Catalytic Strategies
Introduction
4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various high-value chemicals, including dyes, pigments, and pharmaceutical agents.[1] Its molecular structure, featuring a reactive aldehyde group and a sterically hindered tertiary amino substituent, makes it an attractive building block for creating complex molecular architectures. This guide provides a comprehensive overview of the catalytic strategies for the synthesis of this compound, with a focus on practical application notes, detailed experimental protocols, and an in-depth analysis of the underlying chemical principles.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the catalytic processes involved, empowering the reader to optimize reaction conditions and troubleshoot potential challenges.
Strategic Approaches to Synthesis
The synthesis of this compound is typically approached in a two-step sequence starting from a readily available precursor, 1-amino-3-methylbenzene (m-toluidine). The overall transformation involves:
-
Formylation: The introduction of a formyl (-CHO) group onto the aromatic ring, para to the amino group.
-
N-Alkylation: The sequential or concurrent introduction of benzyl and ethyl groups onto the nitrogen atom.
A one-pot approach, combining these steps, offers an efficient alternative that will also be explored.
Caption: General synthetic strategy.
Part 1: Catalytic Formylation of the Aromatic Core
The regioselective introduction of a formyl group onto the m-toluidine backbone is a critical first step. The Vilsmeier-Haack reaction is the most prevalent and effective method for this transformation. Alternative methods, such as the Duff reaction, will also be discussed for the sake of comprehensiveness.
The Vilsmeier-Haack Reaction: A Reliable Workhorse
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2] It utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃).[3][4]
Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack:
The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich aniline derivative. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[5]
Caption: Vilsmeier-Haack reaction workflow.
Catalytic System and Protocol for the Synthesis of 4-Amino-2-methylbenzaldehyde:
This protocol is adapted from a well-established industrial synthesis.[6]
Materials:
-
1-Amino-3-methylbenzene (m-toluidine)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
Protocol:
-
Under a nitrogen atmosphere, add 600 mL of DMF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 343 g of phosphorus oxychloride dropwise to the stirred DMF over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the Vilsmeier reagent.
-
Slowly add 1200 g of 1-amino-3-methylbenzene in batches to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 60-65 °C for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH reaches 8-9.
-
The product, 4-amino-2-methylbenzaldehyde, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 87% with a purity of 99.5%.[6]
Alternative Reagents for Vilsmeier-Haack Formylation:
While POCl₃ is the most common reagent, other acid chlorides can also be used to generate the Vilsmeier reagent, including:
-
Oxalyl chloride: Offers a cleaner reaction in some cases.
-
Thionyl chloride (SOCl₂): Can also be effective, though it may require different reaction conditions.[7]
The choice of reagent can influence the reactivity and may be optimized for specific substrates.
The Duff Reaction: An Alternative Approach
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and some anilines.[6][8] It employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.[9]
Mechanism Overview:
The Duff reaction proceeds through the formation of an iminium ion from protonated hexamethylenetetramine, which then acts as the electrophile in an electrophilic aromatic substitution. A subsequent intramolecular redox reaction and hydrolysis yield the aldehyde.
While the Duff reaction is a viable formylation method, it is generally less efficient for N-alkylated anilines compared to the Vilsmeier-Haack reaction and often results in lower yields.
Part 2: Catalytic N-Alkylation of 4-Amino-2-methylbenzaldehyde
The introduction of the benzyl and ethyl groups onto the nitrogen atom of 4-amino-2-methylbenzaldehyde can be achieved through several catalytic methods. Reductive amination is a highly effective and widely used strategy.
Reductive Amination: A Versatile C-N Bond Forming Reaction
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10] This method avoids the problems of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[11]
For the synthesis of this compound, a sequential reductive amination approach is typically employed.
General Workflow for Sequential Reductive Amination:
Caption: Sequential reductive amination workflow.
Catalytic Systems for Reductive Amination:
A variety of reducing agents and catalysts can be employed for reductive amination. The choice of catalyst depends on factors such as substrate compatibility, desired selectivity, and reaction conditions.
| Catalyst/Reducing Agent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. Requires careful control of pH and reaction conditions to avoid reduction of the starting aldehyde.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for the reduction of imines in the presence of aldehydes.[11] However, it is highly toxic. |
| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent that is less toxic than NaBH₃CN. It is often the reagent of choice for reductive aminations. |
| H₂ with Transition Metal Catalysts (e.g., Pd/C, PtO₂, Raney Ni) | A "greener" approach that generates water as the only byproduct. Often requires elevated pressure and temperature. |
| Cobalt-based Catalysts | Emerging as a cost-effective and efficient alternative to precious metal catalysts for reductive amination. |
| Iridium and Ruthenium Complexes | Highly active catalysts that can operate under mild conditions.[10] |
Protocol for Sequential Reductive Amination using Sodium Triacetoxyborohydride (STAB):
This protocol provides a general framework for the sequential N-benzylation and N-ethylation of 4-amino-2-methylbenzaldehyde.
Materials:
-
4-Amino-2-methylbenzaldehyde
-
Benzaldehyde
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
Step 1: N-Benzylation
-
Dissolve 4-amino-2-methylbenzaldehyde (1 equivalent) in DCE or THF in a round-bottom flask.
-
Add benzaldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-(benzylamino)-2-methylbenzaldehyde.
Step 2: N-Ethylation
-
Dissolve the crude 4-(benzylamino)-2-methylbenzaldehyde from the previous step in DCE or THF.
-
Add acetaldehyde (1.5 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature overnight.
-
Work-up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
One-Pot Synthesis Strategies
Conceptual One-Pot Protocol:
-
Perform the Vilsmeier-Haack formylation of 1-amino-3-methylbenzene as described previously.
-
After the initial reaction and neutralization, instead of isolating the 4-amino-2-methylbenzaldehyde, extract the product into an organic solvent.
-
To this solution, directly add benzaldehyde and the chosen reducing agent (e.g., STAB) to perform the first reductive amination.
-
Upon completion, add acetaldehyde and another portion of the reducing agent to complete the second alkylation.
-
Finally, perform an aqueous work-up and purify the final product.
This conceptual protocol would require careful optimization of reaction conditions to manage potential side reactions.
Purification and Characterization
Purification of the final product, this compound, is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization Data (Predicted):
-
¹H NMR: The spectrum is expected to show signals for the aldehyde proton (~9.8 ppm), aromatic protons, the benzylic methylene protons, the ethyl group protons, and the methyl group on the benzaldehyde ring.[1]
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the benzyl, ethyl, and methyl groups.
-
IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (around 1680 cm⁻¹) and C-N stretching vibrations.[1] The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching will be below 3000 cm⁻¹.[12]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (253.34 g/mol ) should be observed.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established catalytic reactions. The Vilsmeier-Haack reaction provides a robust and high-yielding method for the initial formylation, while reductive amination offers a selective and efficient strategy for the subsequent N-alkylation. The choice of catalyst for the reductive amination step allows for flexibility in reaction conditions and can be tailored to specific laboratory capabilities and environmental considerations. By understanding the underlying mechanisms and having access to detailed protocols, researchers can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde for Biological Screening
Abstract
The strategic derivatization of privileged scaffolds is a cornerstone of modern drug discovery, enabling the exploration of chemical space to identify novel bioactive agents. This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a versatile aromatic aldehyde, to generate a chemically diverse library of compounds for biological screening. We will delve into the rationale behind selecting specific synthetic transformations—including Schiff base formation, reductive amination, Knoevenagel condensation, and the Ugi multicomponent reaction—and provide step-by-step methodologies for their execution. Furthermore, this document outlines standardized protocols for preliminary biological evaluation, focusing on cytotoxicity and antiproliferative assays, to facilitate the identification of promising lead compounds.
Introduction: The Rationale for Derivatization
The aldehyde functional group is a highly versatile chemical handle, capable of undergoing a vast number of transformations to introduce molecular diversity.[1][2] The parent compound, this compound, presents an attractive starting point for library synthesis. Its substituted aminobenzaldehyde core is a feature found in various biologically active molecules. Studies have indicated that substituted benzaldehydes and their derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent cytotoxic effects against various cancer cell lines.[1][3][4]
The derivatization strategies outlined herein are selected to explore different facets of the molecule's structure-activity relationship (SAR). By modifying the aldehyde, we can systematically alter the compound's steric and electronic properties, lipophilicity, and hydrogen bonding potential, all of which are critical determinants of biological activity.[5]
Strategic Derivatization Pathways
The generation of a compound library from a single starting material necessitates the use of robust, high-yielding, and operationally simple chemical reactions. The following pathways are chosen for their reliability and their ability to introduce significant structural diversity.
Diagram: Overall Derivatization Strategy
Caption: Key derivatization pathways for this compound.
Synthetic Protocols
The following protocols are presented as general guidelines. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Schiff Base (Imine) Formation
Causality: The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental reaction in organic chemistry.[6] This reaction is often reversible and acid-catalyzed. The resulting C=N double bond is a key structural motif in many biologically active compounds and serves as a versatile intermediate for further transformations, such as reduction to a secondary amine.[7]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) to a concentration of 0.1-0.5 M.
-
Amine Addition: Add the primary amine (1.0-1.2 eq.) to the solution. A catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate the reaction, particularly with less reactive amines.
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2 to 18 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol, DCM | Solubilizes reactants; polar protic solvents can facilitate proton transfer. |
| Catalyst | Glacial Acetic Acid (optional) | Protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Temperature | Room Temperature to Reflux | Increased temperature can accelerate the rate of reaction. |
| Monitoring | TLC (e.g., 4:1 Hexanes:Ethyl Acetate) | To determine the point of reaction completion and check for purity. |
Protocol 2: Reductive Amination to Secondary Amines
Causality: Reductive amination is a powerful and widely used method for the synthesis of amines in medicinal chemistry.[8][9] It proceeds in one pot by the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[10] This method avoids the issue of over-alkylation often encountered in direct alkylation of amines.[8] Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents.[11][12]
Step-by-Step Protocol:
-
Initial Mixing: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium ion.
-
Reduction: Cool the mixture in an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise to control gas evolution.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or 1M HCl. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Methanol, Dichloromethane | Good solubility for reactants and intermediates. |
| Reducing Agent | NaBH₄, NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion over the aldehyde. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with the reducing agent. |
| Quenching | Water or dilute acid | To decompose any unreacted reducing agent. |
Protocol 3: Knoevenagel Condensation
Causality: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[14] This reaction is highly efficient for creating α,β-unsaturated systems, which are prevalent in many biologically active natural products and synthetic compounds.[15] The electron-withdrawing groups on the active methylene compound are crucial for facilitating deprotonation and subsequent nucleophilic attack.
Step-by-Step Protocol:
-
Reagent Setup: In a round-bottom flask, combine this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq.), and a suitable solvent (e.g., ethanol or water).[16]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, ammonium acetate, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14][17]
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) for 1-6 hours. Monitor the reaction by TLC. Often, the product will precipitate from the reaction mixture upon formation.
-
Isolation: If a precipitate forms, cool the mixture and collect the solid by filtration. Wash the solid with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol.[17]
| Parameter | Condition | Rationale |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate | Possess acidic protons that are easily removed by a weak base. |
| Catalyst | Piperidine, Ammonium Acetate, DBU | A weak base is required to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. |
| Solvent | Ethanol, Water (Green Chemistry) | Solubilizes reactants and facilitates the reaction. Water can act as a green solvent.[16] |
| Temperature | Room Temperature to 80 °C | To provide sufficient energy for the condensation and subsequent dehydration. |
Protocol 4: Ugi Four-Component Reaction (U-4CR)
Causality: The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to generate complex α-aminoacyl amide derivatives.[2] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds from simple starting materials.[18][19][20][21]
Step-by-Step Protocol:
-
Reagent Preparation: To a vial or round-bottom flask, add the solvent, typically methanol or trifluoroethanol (TFE), to a concentration of 0.2-1.0 M.
-
Component Addition: Add the four components sequentially: the primary amine (1.0 eq.), this compound (1.0 eq.), the carboxylic acid (1.0 eq.), and finally the isocyanide (1.0 eq.).[22]
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically monitored by LC-MS to track the formation of the product and consumption of starting materials.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then redissolved in an appropriate solvent like ethyl acetate.
-
Purification: The organic solution is washed with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and then with brine. The organic layer is dried, filtered, and concentrated. Purification is typically achieved by preparative HPLC or silica gel column chromatography.[23]
| Parameter | Condition | Rationale |
| Solvent | Methanol, Trifluoroethanol (TFE) | Polar solvents that facilitate the formation of the ionic intermediates in the Ugi mechanism.[2] |
| Stoichiometry | Equimolar amounts of all 4 components | To ensure efficient conversion to the desired product. |
| Temperature | Room Temperature | The reaction typically proceeds efficiently without the need for heating. |
| Purification | Preparative HPLC, Column Chromatography | Necessary to isolate the complex product from unreacted starting materials and side products.[24] |
Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next crucial step is to evaluate their biological activity. As a primary screen, assessing the general cytotoxicity and specific antiproliferative effects of the compounds against cancer cell lines is a common starting point.
Diagram: Biological Screening Workflow
Caption: A typical workflow for the primary biological screening of a chemical library.
Protocol 5: MTT Cytotoxicity/Antiproliferative Assay
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of living cells.[27]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives from DMSO stock solutions. Add 10 µL of the diluted compounds to the respective wells to achieve the desired final concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[26]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Conclusion and Future Directions
The synthetic and screening protocols detailed in this application note provide a robust framework for the derivatization of this compound and the subsequent evaluation of its derivatives for potential biological activity. The strategic application of diverse chemical reactions ensures the generation of a library with a broad range of structural features, increasing the probability of identifying novel bioactive compounds. Compounds that exhibit significant potency and selectivity in primary screens (i.e., "hits") should be subjected to further investigation, including secondary assays to elucidate their mechanism of action (e.g., cell cycle analysis, apoptosis assays) and further chemical modification to optimize their therapeutic potential based on initial SAR data.[3][4]
References
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Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). VFAST Transactions on Education and Social Sciences. Retrieved from [Link]
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Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Multicomponent Reactions. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
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Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). ResearchGate. Retrieved from [Link]
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In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. (2022). MDPI. Retrieved from [Link]
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Combinatorial chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). Royal Society of Chemistry. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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strategies in organic synthesis. (2004). University of Pittsburgh. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). Royal Society of Chemistry. Retrieved from [Link]
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High throughput purification of combinatorial libraries. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
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Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journals. Retrieved from [Link]
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Preparative Purification Solutions in Drug Discovery Synthesis. (2024). YouTube. Retrieved from [Link]
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Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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Cell Proliferation Assays. (n.d.). Creative Biolabs. Retrieved from [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed. Retrieved from [Link]
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Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2024). ResearchGate. Retrieved from [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2023). ResearchGate. Retrieved from [Link]
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Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (n.d.). MDPI. Retrieved from [Link]
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Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2023). YouTube. Retrieved from [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this versatile chemical intermediate. We will explore the common synthetic pathways, delve into the causality behind experimental choices, and provide robust, field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis. We have categorized the questions based on the two primary synthetic routes.
Route A: Vilsmeier-Haack Formylation
This route typically involves the formylation of an electron-rich tertiary amine, N-benzyl-N-ethyl-3-methylaniline, using the Vilsmeier reagent (prepared from POCl₃ and DMF).[1][2]
Question 1: My Vilsmeier-Haack reaction shows no or very low conversion of the starting material. What are the likely causes?
Answer: This is a common issue that typically points to three main areas: the substrate's reactivity, the quality of the reagents, or the reaction conditions.
-
Substrate Activation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] It requires an electron-rich aromatic ring to proceed efficiently. The N-benzyl-N-ethyl group is a strong activating group, making N-benzyl-N-ethyl-3-methylaniline a suitable substrate. If you are attempting this reaction on a less activated system, it may fail.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.
-
DMF: Ensure you are using anhydrous N,N-Dimethylformamide. DMF can decompose to form dimethylamine, which can quench the Vilsmeier reagent.[4] If your DMF has a "fishy" odor, it has likely degraded.
-
POCl₃: Use freshly distilled or a new bottle of phosphorus oxychloride. Old POCl₃ can absorb atmospheric moisture and lose its reactivity.[5]
-
-
Reaction Temperature:
-
Reagent Formation: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[5][6]
-
Reaction with Substrate: While the initial addition should be at a low temperature, driving the reaction to completion often requires heating. Depending on the substrate's reactivity, temperatures can range from room temperature to 80 °C or higher.[5][7] If there is low conversion, a gradual increase in temperature or a longer reaction time may be necessary.
-
Question 2: The reaction is messy, and I'm isolating multiple products. What are the probable side reactions?
Answer: The formation of multiple products often indicates issues with regioselectivity or decomposition.
-
Regioselectivity: The formyl group is directed by the strongly activating amino group and the moderately activating methyl group. Formylation should occur at the para-position relative to the amino group, which is the most electronically activated and sterically accessible site. However, minor amounts of ortho-formylation (at the 6-position) can occur, especially at higher temperatures.
-
Decomposition: At excessively high temperatures or during a difficult workup, the product or starting material can decompose. The iminium intermediate formed during the reaction must be hydrolyzed carefully during workup to yield the aldehyde.[3] An aggressive or incomplete quench can lead to a complex mixture.
Question 3: My workup procedure seems to be causing a significant loss of product. How can I optimize it?
Answer: The workup for a Vilsmeier-Haack reaction is critical for achieving a good yield and purity.
-
Quenching: The reaction mixture should be quenched by pouring it slowly into a mixture of ice and water. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess reagents.[8]
-
pH Adjustment: After the initial quench, the solution will be strongly acidic. It must be carefully neutralized. A common method is to add a base like sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9).[6] This ensures the product, which is an amine, is in its free base form and can be extracted into an organic solvent.
-
Extraction: Use an appropriate organic solvent, such as ethyl acetate or diethyl ether, for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[3]
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[3]
Route B: N-Alkylation of 4-amino-2-methylbenzaldehyde
This approach begins with a pre-formed aldehyde and introduces the ethyl and benzyl groups, typically via reductive amination to avoid common issues with direct alkylation.[9]
Question 4: I tried direct alkylation of 4-amino-2-methylbenzaldehyde with ethyl iodide and benzyl bromide, but the yield was poor with many byproducts. Why?
Answer: Direct alkylation of primary or secondary amines with alkyl halides is notoriously difficult to control.[10] The primary reason for low yield is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a fast subsequent reaction to form the tertiary amine. You can also form a quaternary ammonium salt if an excess of the alkylating agent is used.[10] This results in a mixture of mono- and di-alkylated products that are difficult to separate. For this reason, reductive amination is the superior method.[9]
Question 5: My reductive amination is slow or incomplete. How can I improve the reaction rate and yield?
Answer: Reductive amination is a two-step process that occurs in one pot: the formation of an imine (or enamine), followed by its reduction.[9] Sluggishness can be due to issues in either step.
-
Imine Formation: This step is often the rate-limiting one and is catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate imine formation.[11] However, too much acid can protonate the starting amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
Choice of Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the starting aldehyde, allowing the reaction to be performed in a single step by mixing the aldehyde, amine, and reducing agent together.[12] It is effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the imine over the aldehyde at mildly acidic pH.[9] It works well in alcoholic solvents like methanol.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the starting aldehyde. Therefore, the reaction must be performed stepwise: first, allow the imine to form completely, and only then add the NaBH₄.[12]
-
-
Solvent and Temperature: Ensure your starting materials are fully dissolved. The reaction is typically run at room temperature. If the reaction is slow, gentle heating might be applied, but this can also increase side reactions.
Question 6: How do I perform a sequential reductive amination to introduce both the ethyl and benzyl groups?
Answer: To synthesize the tertiary amine this compound from 4-amino-2-methylbenzaldehyde, you would perform two successive reductive aminations.
-
First Amination: React 4-amino-2-methylbenzaldehyde with either acetaldehyde (to add the ethyl group) or benzaldehyde (to add the benzyl group) in the presence of a reducing agent like NaBH(OAc)₃.
-
Purification: After the first reaction is complete and worked up, it is highly recommended to purify the intermediate secondary amine (either 4-(ethylamino)-2-methylbenzaldehyde or 4-(benzylamino)-2-methylbenzaldehyde).
-
Second Amination: Use the purified secondary amine in a second reductive amination with the other aldehyde (benzaldehyde or acetaldehyde, respectively) to obtain the final tertiary amine product.
Attempting to add both aldehydes and the primary amine in one pot would result in a statistical mixture of products and is not recommended.
Visualizing the Synthetic Pathways
The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
Caption: Overview of the two primary synthetic routes to the target compound.
Troubleshooting Flowchart
Use this decision tree to diagnose the cause of low yield in your synthesis.
Caption: A decision tree to systematically troubleshoot low reaction yields.
Data Summary Tables
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Vilsmeier-Haack | Route B: Reductive Amination |
| Starting Material | N-Benzyl-N-ethyl-3-methylaniline | 4-Amino-2-methylbenzaldehyde |
| Key Reagents | POCl₃, DMF[8] | Aldehydes, NaBH(OAc)₃ or NaBH₃CN[12] |
| Number of Steps | 1 synthetic step | 2 sequential synthetic steps |
| Typical Yields | Moderate to Good (e.g., ~73% reported for a similar compound)[8] | Good to Excellent (per step) |
| Common Challenges | Reagent moisture sensitivity, temperature control, workup[5][13] | Over-alkylation (if direct), controlling sequential additions, imine formation rate[9][10] |
| Scalability | Well-established for large scale | Readily scalable, but requires intermediate purification |
Table 2: Key Parameters for Vilsmeier-Haack Reaction
| Parameter | Recommended Condition | Rationale & Citation |
| Reagent Stoichiometry | Substrate:DMF:POCl₃ = 1:1.5:1.5 (Equivalents) | An excess of the formylating agent ensures the reaction goes to completion.[3] |
| Vilsmeier Reagent Formation | Add POCl₃ to DMF at 0-5 °C | The reaction is exothermic; low temperature prevents reagent decomposition.[5][6] |
| Substrate Addition | Add substrate dropwise at < 30 °C | Controls the reaction rate and prevents temperature spikes.[8] |
| Reaction Temperature | 60-80 °C after addition | Heating is often required to drive the electrophilic substitution to completion.[6][7] |
| Workup Quench | Pour into ice water, then neutralize to pH 8-9 | Hydrolyzes the iminium intermediate and ensures the product is in its extractable free-base form.[6] |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol is adapted from a general procedure for the formylation of N,N-disubstituted anilines.[8]
-
Vilsmeier Reagent Preparation: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add N-benzyl-N-ethyl-3-methylaniline (1.0 equiv.) dropwise to the pre-formed Vilsmeier reagent, maintaining a temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 mL of crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH 8-9 by the slow addition of 10 M sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield the final product.[8]
Protocol 2: Synthesis via Sequential Reductive Amination
This protocol is based on standard procedures for reductive amination using sodium triacetoxyborohydride.[12]
Step 1: Synthesis of 4-(Ethylamino)-2-methylbenzaldehyde
-
Reaction Setup: To a round-bottom flask, add 4-amino-2-methylbenzaldehyde (1.0 equiv.), acetaldehyde (1.1 equiv.), and 1,2-dichloroethane (DCE) as the solvent.
-
Add glacial acetic acid (0.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCE or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate secondary amine.
Step 2: Synthesis of this compound
-
Reaction Setup: Following the procedure in Step 1, combine the purified 4-(ethylamino)-2-methylbenzaldehyde (1.0 equiv.), benzaldehyde (1.1 equiv.), and acetic acid (0.1 equiv.) in DCE. Stir for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Stir at room temperature for 12-24 hours until the reaction is complete.
-
Workup & Purification: Perform the same workup and purification as described in Step 1 to isolate the final product, this compound.
References
-
Huckabee, B. K., et al. (2000). A Simple, Safe, and Scalable Process for the Preparation of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4, 594-595. (Note: While not the exact molecule, this patent describes the general principles of N-benzylamine synthesis via reductive amination.)
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26867-26901.
-
BenchChem (2024). This compound Technical Data. BenchChem.
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Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis of Complex Chemicals. Hyma Synthesis. (Note: This source highlights the challenges of low-yielding steps in complex synthesis.)
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Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4723-4732.
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NROChemistry (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Reactions.
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Campbell, K. N., et al. (1952). Ethylamine, N-methyl-. Organic Syntheses, 32, 68.
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ResearchGate (n.d.). Synthesis route of the studied compounds. (Image from a publication on Schiff base synthesis).
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Chem-Impex (n.d.). 4-[Ethyl(Methyl)amino]benzaldehyde. Chem-Impex International.
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Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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ChemicalBook (n.d.). 4-Diethylamino-2-methylbenzaldehyde synthesis. ChemicalBook.
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Organic Chemistry Portal (n.d.). Aldehyde synthesis. .
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). .
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BenchChem (2024). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
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ResearchGate (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate.
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Reddit (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
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Chad's Prep (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. YouTube.
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ResearchGate (n.d.). Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate.
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Organic Chemistry Explained (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
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Reddit (2024). What are some common causes of low reaction yields? r/Chempros.
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The Organic Chemist (2023). Reductive Amination. YouTube.
-
BenchChem (2024). Troubleshooting low yield in sinapaldehyde chemical synthesis. BenchChem.
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Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. .
-
Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research.
-
Organic Chemistry Data (n.d.). Reductive Amination - Common Conditions. organicchemistrydata.org.
-
Google Patents (1987). A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
-
Balaraman, K., et al. (2012). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 51(30), 7495-7499.
-
Quora (2015). What could be reason for getting a very low yield in organic chemistry? Quora.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Side reactions in the reductive amination of 4-amino-2-methylbenzaldehyde
An Application Scientist's Guide to Navigating Side Reactions in the Reductive Amination of 4-Amino-2-Methylbenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-amino-2-methylbenzaldehyde in reductive amination protocols. As a bifunctional molecule containing both a nucleophilic aromatic amine and an electrophilic aldehyde, this substrate presents unique challenges. This document provides in-depth, field-tested insights into identifying, understanding, and mitigating common side reactions to improve yield, purity, and process reliability.
Core Principles: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot: the formation of an imine (or iminium ion) followed by its immediate reduction.[1] The reaction's success hinges on the delicate balance between the rate of imine formation and the rate of reduction of both the imine and the starting aldehyde.
Caption: General mechanism of reductive amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reductive amination of 4-amino-2-methylbenzaldehyde. Each question explores a specific side reaction, its mechanistic origin, and robust strategies for its suppression.
Q1: My final product is contaminated with a significant amount of tertiary amine, even though I'm trying to synthesize a secondary amine. What is causing this over-alkylation?
A1: Root Cause Analysis: Over-alkylation
This is a classic side reaction in reductive aminations where the desired secondary amine product, being more nucleophilic than the starting amine, reacts with another molecule of the aldehyde.[2] This forms a new iminium ion, which is subsequently reduced to an unwanted tertiary amine.
Caption: Self-condensation pathway of the starting material.
Mitigation Strategies:
-
Control of Equivalents: Ensure your desired amine nucleophile is present in a slight excess and is sufficiently nucleophilic to outcompete the relatively weak aromatic amine of the starting material.
-
Temperature Control: Run the reaction at room temperature or below (0 °C). Higher temperatures can accelerate the rate of self-condensation.
-
pH Management: Avoid strongly acidic conditions. While mild acid can catalyze imine formation, it can also promote polymerization. Using NaBH(OAc)₃ is advantageous as it releases acetic acid in situ, providing localized and controlled catalysis without lowering the bulk pH excessively. [3]4. Order of Addition: Add the 4-amino-2-methylbenzaldehyde slowly to a solution of the desired amine and the reducing agent. This ensures the aldehyde is more likely to encounter the intended nucleophile rather than another molecule of itself.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
GlaxoSmithKline. (n.d.). Reductive Amination. Reagent Guides. [Link] (Note: Direct link to the guide may vary, linking to the Green Chemistry overview page.)
Sources
Recrystallization Methods for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde: A Technical Support Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive insights and troubleshooting strategies for the recrystallization of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS No. 77147-13-8). The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful purification outcomes.
Introduction to Recrystallization of this compound
Recrystallization is a critical purification technique for solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound with a molecular weight of 253.34 g/mol and the formula C₁₇H₁₉NO, successful recrystallization hinges on selecting an appropriate solvent system and carefully controlling the crystallization process to achieve high purity.[2] This guide will walk you through recommended protocols, common challenges, and their solutions.
Physicochemical Properties Overview
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO | [2] |
| Molecular Weight | 253.34 g/mol | [2] |
| CAS Number | 77147-13-8 | [2] |
| Predicted Boiling Point | 404 °C at 760 mmHg | Echemi |
Core Experimental Protocol: Single Solvent Recrystallization with Ethanol
Based on supplier information, ethanol is a recommended solvent for the recrystallization of this compound.[2] The principle of "like dissolves like" supports this, as the molecule possesses both polar (amine and aldehyde functionalities) and non-polar (benzyl and methyl groups) characteristics, making a moderately polar solvent like ethanol a suitable choice.[3]
Step-by-Step Protocol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of ethanol. Heat the mixture gently on a hot plate, preferably with magnetic stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[4]
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization of the desired compound.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces. It is important to use cold solvent to avoid redissolving the product.
-
Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an immiscible liquid.[6] This is more likely if the melting point of the compound is lower than the boiling point of the solvent.
-
Causality: The compound's melting point is a key factor. Without a known experimental value, this can be difficult to predict. Impurities can also lower the melting point and contribute to this issue.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.[6]
-
Lower the Solvent Boiling Point: Consider a lower-boiling point solvent or a mixed solvent system.
-
Slower Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.
-
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This is a common issue that can arise from several factors.
-
Causality: The most likely cause is that the solution is not saturated, meaning too much solvent was added initially.[4] Alternatively, the solution may be supersaturated.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[6]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[4]
-
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: Low recovery is often a consequence of procedural steps.
-
Causality:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Washing the crystals with solvent that is not ice-cold.
-
The compound having significant solubility in the chosen solvent even at low temperatures.
-
-
Solutions:
-
Ensure you are using the absolute minimum amount of hot solvent for dissolution.
-
If performing a hot filtration, ensure your glassware is pre-heated.
-
Always use ice-cold solvent for washing the final crystals.
-
Cool the filtrate (the "mother liquor") in an ice bath to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.
-
Frequently Asked Questions (FAQs)
How do I choose an alternative solvent for recrystallization?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] A general approach to finding a suitable solvent involves small-scale solubility tests with a variety of solvents of differing polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
Can I use a mixed solvent system?
Yes, a mixed solvent system is an excellent option when no single solvent has the ideal solubility properties.[6] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is an ethanol-water mixture.[6]
What if my compound is still impure after recrystallization?
If significant impurities remain, a second recrystallization may be necessary. Alternatively, other purification techniques such as column chromatography might be more effective, especially if the impurities have similar solubility profiles to your target compound.
Visualization of the Recrystallization Process
References
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Improving the Purity of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Welcome to the technical support center for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS No. 77147-13-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzaldehyde derivative as a key intermediate.[1] Achieving high purity is critical for ensuring reproducible downstream reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically a yellow solid.[1] Significant deviation from this appearance, such as a dark brown color or an oily consistency, often indicates the presence of impurities. The molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol .[1]
Q2: What are the most common impurities encountered during the synthesis of this compound?
Impurities largely depend on the synthetic route, but they generally fall into three categories:
-
Unreacted Starting Materials: Residual 4-amino-2-methylbenzaldehyde, benzyl bromide, or ethylamine derivatives may be present if the reaction has not gone to completion.[1]
-
Side-Reaction Products: Over-alkylation or side reactions involving the solvent (e.g., DMF) can generate related molecular structures that are difficult to separate.[1]
-
Degradation Products: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air over long periods, which can form the corresponding carboxylic acid (4-[Benzyl(ethyl)amino]-2-methylbenzoic acid).[2] This process can be accelerated by elevated temperatures or basic conditions.[2][3]
Q3: How should I store this compound to maintain its purity?
To minimize degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.
Q4: My downstream reaction is failing. Could residual impurities in the aldehyde be the cause?
Absolutely. Residual nucleophilic starting materials (amines) or acidic impurities (the oxidized carboxylic acid) can interfere with subsequent reactions. For instance, an acidic impurity can neutralize bases used in downstream steps, while residual amines can compete in reactions intended for the aldehyde. Therefore, ensuring high purity (>98%) is crucial for reaction consistency.
Section 2: Troubleshooting Guide for Purity Issues
This section provides a systematic approach to diagnosing and resolving common purity problems.
| Observed Problem | Probable Cause(s) | Recommended Actions & Rationale |
| Low Purity by HPLC/GC-MS with multiple peaks | Incomplete reaction; presence of multiple side-products. | Analysis: Use LC-MS or GC-MS to identify the molecular weights of major impurities and compare them to starting materials and likely by-products.[5][6] Solution: Optimize reaction conditions (e.g., increase reaction time, adjust temperature, or modify stoichiometry).[1] If optimization fails, proceed to Protocol B: Flash Column Chromatography for separation.[7] |
| Product is a dark brown or reddish oil instead of a yellow solid | Presence of oxidation products or polymerized material. Aromatic aldehydes can be sensitive to air and light.[2] | Solution 1: Attempt Protocol A: Recrystallization . This is often effective at removing colored impurities. Solution 2: If recrystallization fails, a quick pass through a short plug of silica gel using a non-polar eluent can remove highly polar, colored impurities. Solution 3: Consider Protocol C: Acid-Base Extraction to remove acidic (oxidized) impurities.[8] |
| Residual starting material (e.g., 4-amino-2-methylbenzaldehyde) detected by NMR/LC-MS | Incomplete N-alkylation reaction. | Solution 1: Re-subject the crude material to the reaction conditions with additional alkylating agents (benzyl/ethyl bromide) and base. Solution 2: Use Protocol C: Acid-Base Extraction . The starting amine is more basic than the tertiary amine product and can be selectively removed with a dilute acid wash. Solution 3: Protocol B: Flash Column Chromatography is highly effective for separating compounds with different polarities.[1] |
| Broad, poorly defined peak in ¹H NMR spectrum | Presence of paramagnetic impurities (trace metals from catalysts) or sample degradation. | Analysis: Check for residual metals using appropriate analytical techniques if a metal catalyst was used. Solution: Filter the crude product solution through a pad of Celite® or silica before concentration. If degradation is suspected, re-purify immediately using the appropriate protocol. |
| Product purity is acceptable, but the yield is low | Suboptimal reaction conditions; product loss during workup or purification. | Optimization: Systematically vary reaction parameters like temperature, solvent, and catalyst concentration.[1][9] Workup: Ensure the pH is correctly adjusted during aqueous workup to prevent the product from dissolving in the aqueous layer.[1] Minimize transfers and use appropriate solvent volumes for extractions. |
Section 3: Detailed Purification Protocols
Here we detail the primary experimental workflows for purifying this compound.
Purification Strategy Decision Workflow
This diagram outlines a logical approach to selecting the best purification method.
Caption: Decision tree for selecting a purification protocol.
Protocol A: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this specific aldehyde, ethanol or a mixture of ethyl acetate and hexanes is often effective.[1] Test small batches to find the optimal solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by HPLC or TLC.[10]
Protocol B: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[7] It is highly effective for separating mixtures with multiple components or impurities with similar properties to the product.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Start eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. The target compound is moderately polar and should elute as the solvent polarity increases.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. A typical TLC solvent system for this compound is petroleum ether:ethyl acetate (3:1).[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent.
Protocol C: Acid-Base Extraction for N-Substituted Aminobenzaldehydes
This liquid-liquid extraction technique leverages the basicity of the tertiary amine in the product to separate it from non-basic impurities or the more basic primary/secondary amine starting materials. A similar process can isolate the product from acidic impurities.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic impurities will be protonated and move into the aqueous layer. The target tertiary amine is less basic and should largely remain in the organic layer, but some loss is possible.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1 M NaOH). Acidic impurities, such as the corresponding carboxylic acid, will be deprotonated and extracted into the aqueous layer.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Section 4: Analytical Methods for Purity Assessment
Accurate purity assessment is crucial. A combination of methods provides the most comprehensive picture.
| Technique | Principle | Typical Conditions & Interpretation | Reference |
| Thin Layer Chromatography (TLC) | Differential partitioning between a stationary phase (silica plate) and a mobile phase. | Mobile Phase: Hexane:Ethyl Acetate (e.g., 3:1 v/v). Visualization: UV light (254 nm). A single spot indicates high purity relative to non-UV active impurities. | [1] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a solid stationary phase (column) and a liquid mobile phase. | Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient of Water (A) and Acetonitrile (B). Detection: UV at ~254 nm or 360 nm. Purity is determined by the area percentage of the main peak. | [11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Provides information on both purity and the identity of volatile impurities. Useful for detecting residual low-boiling starting materials or solvents. | [6] |
| Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides structural confirmation and can reveal impurities if their protons do not overlap with the product's signals. Integration of signals can be used for quantitative analysis against a known standard. | [13] |
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting purity issues.
References
-
LookChem. (n.d.). N N-diethyl-4-amino-2-methyl benzaldehyde. Retrieved from [Link]
- Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
- Google Patents. (1967). US3322833A - Preparation of aromatic aldehydes.
-
Gerberick, G. F., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-ethylbenzaldehyde, CAS Registry Number 4748-78-1. Food and Chemical Toxicology. Retrieved from [Link]
- Google Patents. (1981). CA1132612A - Process for the purification of benzaldehyde.
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of m-ethylbenzaldehyde. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase. Retrieved from [Link]
-
ACS Symposium Series. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]
-
ACS Omega. (2022). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
-
MDPI. (2022). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Retrieved from [Link]
-
Reddit. (2023). How to purify Benzylamine? Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. Retrieved from [Link]
-
LabXchange. (n.d.). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
-
MDPI. (2019). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
OICC Press. (2022). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. Retrieved from [Link]
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- 11. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Stability of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde in Solution
Welcome to the technical support center for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. Understanding the stability profile of this compound is paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.
Section 1: Core Stability Profile & Key Vulnerabilities
This compound (Molecular Formula: C₁₇H₁₉NO) is a substituted aromatic aldehyde used as a building block in medicinal chemistry and organic synthesis.[1] Its structure, while conferring useful reactivity, also contains specific functional groups prone to degradation. The primary points of instability are the aldehyde group, which is susceptible to oxidation, and the tertiary amino group, which can influence reactivity and pH sensitivity. Aromatic aldehydes, in general, are known to be a reactive class of compounds.[2]
The key vulnerabilities can be summarized as:
-
Oxidation: The aldehyde moiety (-CHO) is readily oxidized to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen. This is the most common degradation pathway.
-
Photodegradation: The aromatic system, coupled with the electron-donating amino group, can absorb UV-Vis light, potentially leading to photochemical reactions and sample degradation.[3]
-
pH Sensitivity: The tertiary amine can be protonated in acidic conditions, altering the compound's solubility and electronic properties. In highly alkaline conditions, aldehydes can undergo various reactions, and a related compound has shown increased degradation at pH 12.[4]
-
Self-Condensation/Polymerization: Like some other aminobenzaldehydes, there is a potential for self-condensation reactions, especially under harsh conditions or prolonged storage in solution.[5]
Below is a diagram illustrating the primary degradation pathways that can affect the integrity of the compound in solution.
Caption: Potential degradation pathways for the title compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
❓ Question 1: My solution of the compound, initially colorless, has turned yellow or brown after being stored for a short period. What is causing this discoloration?
Answer: This is a classic sign of degradation, most commonly due to oxidation of the aldehyde group and potentially minor polymerization. Aldehydes are sensitive to air, heat, and light.[6]
Causality Explained: Atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid. While this primary oxidation product is typically colorless, subsequent reactions or the formation of minor, highly conjugated impurities can lead to the observed color change. The process can be accelerated by trace metal impurities, peroxides in the solvent (especially in aged ethers like THF or dioxane), and exposure to light.
Troubleshooting & Prevention:
-
Use High-Purity Solvents: Always use fresh, anhydrous, or HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly opened or tested for peroxides.
-
Degas Solvents: For maximum stability, particularly for preparing stock solutions for long-term storage, degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before dissolving the compound.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere. After dissolving the compound, flush the headspace of the vial with Argon or Nitrogen before sealing.
-
Protect from Light: Store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil.[7]
❓ Question 2: I'm analyzing my sample by Thin Layer Chromatography (TLC) and see a new, more polar spot (lower Rf) compared to the fresh solid. What is this impurity?
Answer: The new, more polar spot is almost certainly the corresponding carboxylic acid, 4-[Benzyl(ethyl)amino]-2-methylbenzoic acid.
Causality Explained: The carboxylic acid group is significantly more polar than the aldehyde group from which it is formed. This increased polarity results in stronger interaction with the silica gel on the TLC plate, leading to a lower Retention factor (Rf) value. This is a definitive indicator that your sample has undergone oxidation.
Troubleshooting & Confirmation:
-
Co-spotting: If you have a standard of the suspected carboxylic acid impurity, you can co-spot it on the TLC plate with your sample. If the impurity spot and the standard have the same Rf, it strongly supports its identity.
-
LC-MS Analysis: For unambiguous identification, analyze the solution using Liquid Chromatography-Mass Spectrometry (LC-MS). The oxidized product will have a mass (M+H)⁺ that is 16 Da higher than the parent compound (C₁₇H₁₉NO, MW: 253.34). You should look for a peak corresponding to a mass of approximately 269.34.
-
Immediate Action: If significant oxidation has occurred, the solution is compromised and should be discarded. Prepare a fresh solution from the solid material, following the preventative measures outlined in Question 1.
❓ Question 3: My reaction yields are inconsistent, especially when I use a stock solution that is more than a day old. Why is this happening?
Answer: The inconsistency is due to the degradation of the compound in your stock solution. The actual concentration of the active aldehyde is decreasing over time, leading to stoichiometric errors in your reaction and variable yields.
Causality Explained: Even when stored at low temperatures, degradation can occur in solution, albeit at a slower rate. The stability of aldehydes in solution is often poor unless stringent precautions are taken.[6] A solution prepared in a standard solvent and left on the benchtop can lose a significant percentage of its active component within 24 hours.
Troubleshooting & Best Practices:
-
Fresh is Best: The most reliable method is to prepare solutions fresh for each experiment. Weigh the required amount of solid and dissolve it in the solvent immediately before use.
-
Validated Stock Solutions: If a stock solution is necessary, it must be prepared and stored under optimal conditions. See the protocol for "Preparation and Short-Term Storage of a Stock Solution" in Section 4.
-
Quantify Before Use: For critical applications, if a stock solution must be used after storage, its purity should be re-assessed by a quantitative method like HPLC or qNMR before use to determine the exact concentration of the remaining aldehyde.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the solid this compound? Solid material is significantly more stable than its solutions. For maximum shelf-life, store the solid compound in a tightly sealed container, in a desiccator, at 2-8°C, and protected from light.[7] For long-term storage (>1 year), storing under an inert argon or nitrogen atmosphere is recommended.
Q2: What is the best solvent for preparing a stock solution? Polar aprotic solvents are generally preferred for dissolving this compound.[1]
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less reactive towards aldehydes than protic solvents and offer good solvating power.
-
Acceptable (for immediate use): Acetonitrile, Acetone, Ethyl Acetate.
-
Use with Caution: Protic solvents like ethanol or methanol can potentially form hemiacetals with the aldehyde, creating a reversible equilibrium that might affect reaction kinetics. While often used in synthesis, they are not ideal for long-term storage of the isolated aldehyde.[8][9]
Q3: How does pH affect the stability of the compound in aqueous or semi-aqueous solutions? The compound's structure has two pH-sensitive sites:
-
Tertiary Amine: In acidic solutions (low pH), the lone pair of electrons on the nitrogen atom of the amino group will be protonated to form a positively charged ammonium salt.[10] This will significantly increase its solubility in water but will also alter its electronic properties and reactivity.
-
Aldehyde Group: In strongly basic solutions (high pH), aldehydes can be susceptible to base-catalyzed reactions. A study on a structurally similar compound, NSC-281612, showed that while it was stable in the pH range of 2-11, its degradation rate increased at pH 12.[4] It is therefore prudent to avoid exposing solutions of this compound to strongly alkaline conditions (pH > 10) for extended periods.
Q4: Is this compound light-sensitive and what precautions are necessary? Yes, compounds with an aromatic chromophore and an electron-donating amino group have the potential to be light-sensitive. Photostability is a critical parameter for pharmaceutical compounds.[3][11]
-
Precautions: Always handle the solid and its solutions in a subdued lighting environment. Use amber glassware for all solutions.[6] If using clear glassware for reactions, wrap the vessel in aluminum foil. Minimize the exposure time of solutions to any direct light source, including ambient laboratory light.
Q5: How can I proactively monitor the purity and stability of my compound? Regular analytical checks are crucial for ensuring the quality of your starting material.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing. A reverse-phase HPLC method using a C18 column with a UV detector can easily separate the parent compound from its more polar carboxylic acid degradant. See Section 4 for a sample protocol.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for gross impurities, especially the primary oxidation product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity. The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm. The appearance of a new, broad peak in the 10-12 ppm region could indicate the formation of the carboxylic acid.
Section 4: Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
This protocol describes a self-validating system for preparing a stock solution intended for use within 1-2 weeks.
-
Preparation:
-
Place a pre-weighed amount of this compound into a clean, dry amber glass vial equipped with a PTFE-lined screw cap.
-
Add the required volume of anhydrous DMSO using a dry syringe to achieve the desired concentration (e.g., 10 mM).
-
Flush the headspace of the vial with a gentle stream of Argon or Nitrogen for 30 seconds.
-
Immediately seal the vial tightly with the cap.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the vial upright in a freezer at -20°C.
-
-
Usage:
-
When ready to use, remove the vial from the freezer and allow it to warm completely to room temperature before opening. This is critical to prevent atmospheric moisture from condensing into the cold solution.
-
Open the vial, quickly withdraw the required volume with a dry syringe, and immediately flush the headspace with inert gas again before re-sealing and returning to the freezer.
-
Protocol 2: Workflow for Monitoring Degradation by HPLC
This workflow provides a systematic approach to assessing the stability of a solution over time.
Caption: HPLC workflow for stability assessment.
Sample HPLC Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
Expected Elution: The carboxylic acid degradant will elute earlier (have a shorter retention time) than the less polar parent aldehyde.
Section 5: Data Summary Table
| Parameter | Potential Issue | Causality | Recommended Action / Mitigation Strategy |
| Oxygen/Air | Oxidation of aldehyde to carboxylic acid | The aldehyde group is highly susceptible to oxidation. | Prepare solutions in degassed solvents; store under an inert atmosphere (Ar, N₂).[6] |
| Light | Photodegradation, color change | Aromatic structure absorbs UV-Vis light, leading to bond cleavage or rearrangement. | Use amber vials or foil-wrapped glassware; minimize exposure to ambient light.[12] |
| Temperature | Increased rate of all degradation pathways | Higher temperature provides the activation energy for degradation reactions. | Store solid compound and solutions at low temperatures (2-8°C for solid, -20°C for solutions).[7][13] |
| pH | Degradation in strong base; protonation in strong acid | Amine protonation alters properties; aldehydes can undergo base-catalyzed reactions. | Maintain solutions near neutral pH (6-8) unless the reaction requires otherwise. Avoid pH > 10.[4][14] |
| Solvent Choice | Peroxide-induced degradation; hemiacetal formation | Aged ether solvents contain peroxides; protic solvents can react with the aldehyde. | Use fresh, anhydrous, peroxide-free solvents. Prefer polar aprotic solvents (DMSO, DMF) for stock solutions.[15] |
| Storage Time | Gradual decrease in purity and concentration | Degradation is a time-dependent process. | Prepare solutions fresh whenever possible. For stock solutions, use strict storage protocols and limit storage duration. |
References
-
Riva, S., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. [Link]
-
PubChem. 4-Amino-2-methylbenzaldehyde. [Link]
-
Singh, S., & Kumar, A. (2015). Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Cremer, D. R., & Eichner, K. (2000). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. ResearchGate. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Kao, C. C., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]
-
IAGIM. Photostability. [Link]
-
JACS. (2019). Near-Quantitative Formation of Imines in Water with Allosteric Control. [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). [Link]
-
E-gorzynski, M. E., et al. (2012). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). PubMed Central. [Link]
-
Tenger Chemical. (2026). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Quora. (2022). A change in pH affects the interaction between amino acids in a chain. [Link]
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Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]
-
Wikipedia. 2-Aminobenzaldehyde. [Link]
-
Tan, T. T., et al. (2022). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. [Link]
-
Wikipedia. 4-Ethylbenzaldehyde. [Link]
-
Chemistry Stack Exchange. (2015). Solvents in substitution reactions. [Link]
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- 4. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Guide to the Spectroscopic Validation of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Abstract
In the landscape of organic synthesis and medicinal chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the molecular structure of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a versatile benzaldehyde derivative.[1] By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow. This guide moves beyond simple data reporting, explaining the causal logic behind spectral features and providing a comparative analysis against a structurally similar alternative, 4-[Benzyl(ethyl)amino]benzaldehyde, to highlight the key differentiating spectroscopic markers.
The Analytical Challenge: Beyond Confirmation to Differentiation
While verifying the presence of expected functional groups is crucial, a robust validation process must also definitively exclude plausible isomeric or related structures. For the target molecule, this compound, a key analytical challenge lies in differentiating it from its close analogue, 4-[Benzyl(ethyl)amino]benzaldehyde, which lacks the methyl group at the C2 position of the benzene ring. The presence and position of this single methyl group significantly influence the electronic environment and, consequently, the spectroscopic fingerprint of the molecule.
This guide will demonstrate how a synergistic application of NMR, IR, and MS not only confirms the target structure but also provides the necessary evidence to rule out such alternatives, ensuring high confidence in the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton. The electron-withdrawing aldehyde group and the electron-donating amino group create a distinctive pattern of shielding and deshielding across the molecule.
Key Diagnostic Signals for this compound:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm region. This is a hallmark of an aldehyde proton.
-
Aromatic Protons (Ar-H): The substitution pattern on the benzaldehyde ring (positions 1, 2, and 4) will result in three distinct aromatic signals. The proton at C5 (ortho to the bulky amino group) and the proton at C3 (ortho to the aldehyde) will exhibit unique chemical shifts and coupling patterns. The proton at C6 will also be distinct.
-
Benzyl Protons (-CH₂-Ph): A singlet corresponding to two protons will appear, typically in the δ 4.0-5.0 ppm range.
-
Ethyl Protons (-N-CH₂CH₃): A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected, demonstrating their coupling relationship. The quartet will be further downfield due to its proximity to the nitrogen atom.
-
Methyl Proton (Ar-CH₃): A singlet corresponding to three protons, typically in the δ 2.0-2.5 ppm region, confirms the presence of the methyl group on the aromatic ring.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments.[2]
Expected Carbon Signals:
-
Carbonyl Carbon (C=O): A highly deshielded signal between δ 190-200 ppm.[3]
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-155 ppm range due to the asymmetric substitution.
-
Aliphatic Carbons: Signals for the benzylic -CH₂-, the N-ethyl -CH₂- and -CH₃, and the aromatic -CH₃ carbons will be present in the upfield region (δ 10-60 ppm).
Comparative Analysis: Pinpointing the 2-Methyl Group
The true power of NMR in this context is its ability to differentiate our target molecule from its non-methylated analogue.
| Signal Assignment | This compound (Predicted) | 4-[Benzyl(ethyl)amino]benzaldehyde (Predicted Analogue) | Key Differentiator |
| Aromatic -CH₃ | Singlet, ~δ 2.2 ppm, 3H | Absent | Unambiguous presence of the 2-methyl group. |
| Aromatic Protons | 3 distinct signals with specific splitting patterns. | An AA'BB' system (two doublets) is expected due to symmetry. | The complexity and chemical shifts of the aromatic region directly reflect the substitution pattern. |
| Total ¹³C Signals | 12 distinct signals expected. | 10 distinct signals expected (due to symmetry in the benzaldehyde ring). | The number of aromatic carbon signals confirms the lower symmetry of the target molecule. |
This comparative data clearly shows that NMR spectroscopy, particularly the presence of the aromatic methyl singlet in the ¹H spectrum and the total count of carbon signals in the ¹³C spectrum, provides definitive proof of the 2-methyl substitution.
Caption: Key structural features validated by each spectroscopic technique.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[4]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra to obtain singlets for each carbon. A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H).[5]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Key Diagnostic Absorptions:
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aldehyde.[6][7]
-
Aldehyde C-H Stretch: Two weak but characteristic bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.[7]
-
Aromatic C=C Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[7]
-
C-N Stretch: The tertiary amine C-N stretching vibration typically appears in the 1350-1000 cm⁻¹ region.
-
C-H Stretches (Aliphatic and Aromatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (from the methyl and ethyl groups) C-H stretches appear just below 3000 cm⁻¹.[8]
While IR spectroscopy can confirm the presence of the key aldehyde and amine functional groups, it is less effective than NMR for determining the precise substitution pattern on the aromatic ring. However, it serves as a rapid and essential confirmation of the core molecular functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The target molecule, C₁₇H₁₉NO, has a molecular weight of 253.34 g/mol .[1] A strong molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 253.
-
Key Fragmentation Pattern - Benzylic Cleavage: A dominant fragmentation pathway for N-benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[9] This results in the formation of a stable benzyl cation or, more favorably, a tropylium ion at m/z = 91 . The presence of a strong peak at m/z 91 is highly characteristic of a benzyl group.
-
Other Fragments: Loss of the ethyl group (M-29) or other characteristic cleavages around the aldehyde and amine functionalities can also provide confirmatory evidence.
MS provides definitive confirmation of the molecular formula and its characteristic fragmentation lends strong support to the proposed benzyl-amine substructure.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions, typically protonated ([M+H]⁺ at m/z 254).
-
Detection: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Integrated Validation Workflow and Conclusion
The unambiguous validation of this compound is achieved not by a single technique, but by the logical integration of data from all three methodologies.
Caption: Integrated workflow for spectroscopic validation.
The analytical workflow detailed in this guide provides a robust and self-validating system for the structural confirmation of this compound.
-
IR spectroscopy rapidly confirms the presence of the essential aldehyde and amine functional groups.
-
Mass spectrometry verifies the correct molecular weight (m/z 253) and provides key fragmentation data (m/z 91) consistent with the N-benzyl substructure.
-
NMR spectroscopy (¹H and ¹³C) delivers the definitive evidence, mapping the entire molecular skeleton. Crucially, the presence of a singlet for the aromatic methyl group and the unique splitting pattern of the aromatic protons in the ¹H spectrum, along with the full count of 12 carbon signals in the ¹³C spectrum, unambiguously confirms the 2-methyl substitution pattern, allowing for confident differentiation from its non-methylated analogue.
By integrating these complementary techniques, researchers can achieve the highest level of confidence in the structural integrity of their synthesized compounds, a critical requirement for reproducible and reliable scientific outcomes.
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A Comparative Analysis of the Anticancer Potential of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde and Related Compounds
Introduction: The Benzaldehyde Scaffold in Oncology
The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of chemical scaffolds explored, the benzaldehyde moiety has emerged as a privileged pharmacophore, forming the structural basis for a diverse range of compounds with potent cytotoxic activities. Benzaldehyde and its derivatives have a long, albeit somewhat fragmented, history in cancer research, with early studies noting their antitumor potential.[1] Recent investigations have revitalized interest in this class of molecules, revealing sophisticated mechanisms of action that extend beyond simple cytotoxicity, including the modulation of treatment resistance and metastatic potential.[1][2]
This guide provides a detailed comparative analysis of the anticancer activity of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde , a specific derivative, and places its performance in the context of other structurally related benzaldehyde compounds. We will delve into experimental data, explore structure-activity relationships, dissect molecular mechanisms, and provide robust, field-proven protocols for evaluating such compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of the benzaldehyde scaffold.
Comparative Cytotoxicity Analysis
The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). Below, we compare the cytotoxic profile of this compound against a selection of other benzaldehyde derivatives across various cancer cell lines.
Lead Compound: this compound
Preliminary studies have highlighted the anticancer potential of this compound.[3] A key investigation demonstrated its potent and selective cytotoxicity against the K562 chronic myeloid leukemia cell line, reporting an IC50 value of 5.15 µM .[3] Crucially, its effect on normal human embryonic kidney (HEK293) cells was significantly lower, with an IC50 of 33.2 µM, yielding a favorable selectivity index.[3] This suggests the compound is more toxic to cancer cells than to normal cells, a highly desirable characteristic for a therapeutic candidate.[3] The proposed mechanisms for its action include the induction of apoptosis and cell cycle arrest.[3]
Comparison with Structurally Similar Compounds
To contextualize the activity of our lead compound, we examine other benzaldehyde derivatives where structural modifications influence their anticancer potency and spectrum.
-
Benzyloxybenzaldehyde Derivatives: This class has shown significant activity, particularly against the HL-60 promyelocytic leukemia cell line.[4] For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a highly potent compound, exhibiting activity in the 1-10 µM range.[4] The presence of the benzyloxy group appears to enhance cytotoxic efficacy.[5]
-
Aminobenzylnaphthols: Synthesized via the Betti reaction, these compounds merge the benzaldehyde structure with a naphthol moiety.[6][7] Certain derivatives have demonstrated profound anticancer activity against lung (A549), prostate (PC-3), breast (MCF-7), and liver (HEPG2) cancer cell lines, with GI50 values below 10 µg/mL, comparable to the standard drug doxorubicin.[6]
-
Salicylaldehyde Benzoylhydrazones: The introduction of a hydrazone linkage to a salicylaldehyde (2-hydroxybenzaldehyde) core has yielded compounds with potent antileukemic activity at low micro- and even nanomolar concentrations.[8] Notably, certain dimethoxy analogs displayed exceptional selectivity, showing no toxicity to normal HEK-293 cells.[8]
-
Schiff Base Derivatives: Schiff bases, formed by the condensation of benzaldehydes with primary amines, are another important class.[9] A novel Schiff base derived from 4-nitrobenzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (IC50 of 446.68 µg/mL) while being significantly less active against normal human gingival fibroblasts (IC50 of 977.24 µg/mL).[9] The anticancer activity is often attributed to the azomethine (-HC=N-) group.[9]
Table 1: Comparative In Vitro Anticancer Activity of Benzaldehyde Derivatives
| Compound/Class | Structure Description | Cancer Cell Line(s) | Potency (IC50 / GI50) | Selectivity Highlight | Reference(s) |
| 4-[Benzyl(ethyl)amino]- 2-methylbenzaldehyde | Benzaldehyde with a para-benzyl(ethyl)amino group and an ortho-methyl group. | K562 (Leukemia) | 5.15 µM | More toxic to cancer cells (K562) than normal cells (HEK293, IC50 = 33.2 µM). | [3] |
| Benzyloxybenzaldehydes | Benzaldehyde core with a benzyloxy substituent. | HL-60 (Leukemia) | 1-10 µM | Data not specified. | [4][5] |
| Aminobenzylnaphthols | Fused structure of benzaldehyde, 2-naphthol, and an amino acid. | A549, PC-3, MCF-7, HEPG2 | < 10 µg/mL | Data not specified. | [6] |
| Salicylaldehyde Hydrazones | Salicylaldehyde linked to a hydrazide. | Leukemic cell lines | Low µM to nM range | High selectivity; no toxicity observed in normal HEK-293 cells for some analogs. | [8][10] |
| 4-Nitrobenzaldehyde Schiff Base | 4-nitrobenzaldehyde condensed with an aminobenzoic acid derivative. | Tongue Squamous Carcinoma | 446.68 µg/mL | Higher IC50 (977.24 µg/mL) against normal gingival fibroblasts. | [9] |
Mechanisms of Anticancer Action
The efficacy of benzaldehyde derivatives stems from their ability to interfere with multiple critical cellular processes required for cancer cell survival and proliferation.
Induction of Apoptosis
A common mechanism for many benzaldehyde derivatives, including the lead compound, is the induction of programmed cell death, or apoptosis.[3] This is a controlled cellular process essential for eliminating damaged or unwanted cells.[11]
-
Mitochondrial Pathway: Several benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by causing a loss of the mitochondrial membrane potential.[4][5] This disruption is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent activation of caspases.
-
Morphological Changes: Evidence of apoptosis is often confirmed through morphological assessment, such as observing chromatin condensation and nuclear fragmentation using DNA-binding dyes like DAPI.[9] Flow cytometry analysis with Annexin V/Propidium Iodide (PI) staining is the gold standard for quantifying apoptotic cells.[12]
Caption: Inhibition of key oncogenic pathways by benzaldehydes.
Epigenetic Regulation
Groundbreaking recent research has shown that the parent compound, benzaldehyde, can exert its anticancer effects through epigenetic regulation. [1]It was found to suppress epithelial-mesenchymal plasticity (a process linked to metastasis) and overcome treatment resistance by targeting the interaction of the protein 14-3-3ζ with phosphorylated histone H3 (H3S28ph). [1][2]By disrupting this interaction, benzaldehyde reduces the expression of genes associated with resistance and metastasis. [2]
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed methodologies for core assays used to evaluate the anticancer activity of compounds like this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Causality: This colorimetric assay is a cornerstone for screening anticancer drugs. [13][14]It measures the metabolic activity of cells, which is directly proportional to the number of viable (living) cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically, providing a robust measure of cell viability and, conversely, the cytotoxic effect of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry
Causality: This assay accurately distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [12]In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. [12] Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Flow Cytometry
Causality: This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in G2/M (with 4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2N DNA), while cells in S phase (DNA synthesis) will have intermediate fluorescence. Treatment with an RNase is crucial as PI also binds to double-stranded RNA. [15] Methodology:
-
Cell Culture and Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
This compound demonstrates promising anticancer activity with a favorable selectivity profile, positioning it as a valuable lead compound for further development. The broader family of benzaldehyde derivatives exhibits a remarkable diversity of mechanisms, including apoptosis induction, cell cycle arrest, and the inhibition of specific oncogenic targets like tubulin, ALDH, and EGFR. The recent discovery of their role in epigenetic regulation further broadens their therapeutic potential.
Future research should focus on:
-
Comprehensive SAR Studies: Synthesizing and testing a wider array of analogs of this compound to optimize potency and selectivity.
-
Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways affected by the lead compound.
-
In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to evaluate their antitumor activity, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of benzaldehyde derivatives with existing chemotherapies or targeted agents to overcome drug resistance.
The benzaldehyde scaffold represents a versatile and potent platform for the design of next-generation anticancer therapeutics. A continued, systematic investigation grounded in the rigorous experimental approaches outlined in this guide will be crucial to unlocking its full clinical potential.
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Quantitative analysis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde in reaction mixtures
An In-Depth Guide to the Quantitative Analysis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress and the accurate determination of product yield are paramount. This compound is a key substituted benzaldehyde, serving as a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs)[1][2]. Its molecular structure, featuring a reactive aldehyde and a tertiary amine, makes it a valuable building block but also presents unique challenges for quantification within a complex reaction matrix, which may contain starting materials, catalysts, solvents, and various by-products.
This guide, grounded in established analytical principles, provides a comparative analysis of the primary techniques for the quantitative determination of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices, enabling you, the research and development scientist, to select and implement the most appropriate analytical strategy for your specific process. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), moving from theoretical grounding to practical, field-tested protocols.
The Analytical Challenge: A Look at the Reaction Matrix
The synthesis of this compound typically involves the reaction of a secondary amine with a benzaldehyde derivative or a related precursor[1][3]. Consequently, the reaction mixture is a complex milieu. A robust analytical method must possess the specificity to distinguish the target analyte from:
-
Starting Materials: Unreacted precursors such as 2-methylbenzaldehyde derivatives and N-ethylbenzylamine.
-
By-products: Products from side reactions, such as over-alkylation or oxidation products.
-
Intermediates: Transient species that may persist if the reaction does not go to completion[4].
-
Reagents and Solvents: The various chemicals used to facilitate the reaction.
The choice of analytical technique is therefore a strategic decision, balancing the need for specificity, sensitivity, speed, and the information required at a given stage of process development.
Comparative Analysis of Core Methodologies
The three principal techniques for the quantitative analysis of organic molecules in reaction mixtures are HPLC, GC, and qNMR. Each operates on a different physical principle and offers a distinct set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile organic compounds in the pharmaceutical industry. Its resolving power and compatibility with a wide range of analyte polarities make it an excellent first choice for this compound.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like our target analyte, a reversed-phase setup (e.g., a C18 column) is typically employed, where the nonpolar stationary phase retains analytes based on their hydrophobicity.
-
Expertise & Causality: The choice of a C18 column is logical due to the aromatic rings and alkyl groups in the target molecule, which impart significant nonpolar character. A mobile phase of acetonitrile and water allows for the fine-tuning of elution strength to achieve separation from more polar starting materials or less polar by-products[5]. UV detection is ideal, as the benzaldehyde moiety contains a strong chromophore, providing excellent sensitivity. A detection wavelength around 254 nm is a common and effective starting point for aromatic aldehydes[5].
-
Trustworthiness: HPLC methods, when properly validated according to ICH guidelines, provide a self-validating system of analysis.[6][7]. System suitability tests performed before each run ensure that the chromatographic system (pump, injector, column, and detector) is performing as expected, guaranteeing the reliability of the generated data.[8].
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While our target molecule has a higher boiling point than simple benzaldehyde, GC can be a viable, high-resolution alternative, particularly if the expected impurities are also amenable to volatilization.
-
Principle of Operation: GC separates compounds based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support inside a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds[9][10].
-
Expertise & Causality: The primary consideration for GC is thermal stability. The injector port is heated to a high temperature (e.g., 250-300°C) to ensure rapid volatilization. One must verify that this compound does not degrade under these conditions. If it does, GC is not a suitable method. The advantage of GC-FID is its high resolution and near-universal response for hydrocarbons, making it excellent for quantifying both the analyte and any organic impurities in a single run[9]. This technique is particularly powerful for monitoring the disappearance of volatile starting materials.
-
Trustworthiness: GC methods are validated using the same principles as HPLC[8]. The use of an internal standard is highly recommended to correct for variations in injection volume and detector response, thereby enhancing the precision and accuracy of the quantification[11][12].
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides both structural and quantitative information simultaneously, often without the need for an identical reference standard for the analyte. This makes it exceptionally powerful during early-stage process development when pure standards may not be available.
-
Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy[13][14].
-
Expertise & Causality: For this compound, the aldehyde proton signal (typically found at a high chemical shift, around 9-10 ppm) is an excellent candidate for quantification as it is highly specific and located in a region of the ¹H NMR spectrum that is usually free of other signals[15]. This allows for direct monitoring of the product's formation in the crude reaction mixture by simply adding a known amount of an inert standard (e.g., maleic acid or dimethyl sulfone) to an aliquot of the reaction[16][17].
-
Trustworthiness: The power of qNMR lies in its inherent linearity of response and the ability to establish traceability to the International System of Units (SI) through certified reference materials. The protocol is self-validating provided that key acquisition parameters (such as relaxation delay) are correctly optimized to ensure full relaxation of all relevant nuclei, guaranteeing an accurate response[14].
Data Presentation: Head-to-Head Method Comparison
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gas mobile and liquid/solid stationary phases. | Nuclear spin resonance in a magnetic field. |
| Analyte Suitability | Excellent for non-volatile, soluble compounds. Ideal for the target analyte. | Suitable for volatile and thermally stable compounds. Feasibility must be confirmed. | Requires soluble compounds. Provides structural and quantitative data. |
| Selectivity | High; tunable via mobile phase composition and column chemistry. | Very high; excellent separation of isomers and closely related compounds. | High; depends on spectral resolution. Unique signals (e.g., aldehyde proton) offer excellent specificity. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Sample Preparation | Simple dilution of the reaction mixture followed by filtration. | Dilution in a suitable solvent. May require derivatization for non-volatile impurities. | Dilution in a deuterated solvent with a certified internal standard. |
| Throughput | Moderate (typical run times of 10-30 minutes). | Fast (typical run times of 5-15 minutes). | Slow (requires longer acquisition times for accurate quantification). |
| Key Advantage | Versatility, robustness, and widespread availability in QC labs.[5] | High resolution and speed for volatile analytes.[9] | Primary method; no analyte-specific reference standard needed for quantification.[13] |
| Key Limitation | Requires analyte-specific reference standards for calibration. | Potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods; higher instrument cost. |
Experimental Protocols
The following protocols are designed as robust starting points. They must be validated for your specific reaction matrix and instrumentation to ensure they are fit for purpose[6][8].
Workflow for Analytical Method Selection
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. The following diagram outlines a logical workflow to guide this selection process.
Caption: Decision workflow for selecting an appropriate analytical technique.
Detailed Protocol: HPLC-UV Method for Quantification
This protocol is a robust starting point for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or acetic acid (for pH adjustment).
-
Reference standard of this compound (purity >99%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 60:40 (A:B) mixture, ramp to 20:80 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (Note: This gradient is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction samples (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Sample Preparation: Withdraw an aliquot of the reaction mixture (e.g., 100 µL). Quench the reaction if necessary. Dilute it with the diluent to bring the expected analyte concentration into the middle of the calibration range. For example, dilute 100 µL to 10 mL, then dilute that solution 10-fold again (a 1:1000 total dilution). Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Before running the calibration curve, inject one of the mid-range calibration standards five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. These criteria confirm the system is operating precisely and producing symmetrical peaks[8].
5. Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve, accounting for the dilution factor.
HPLC Method Validation Workflow
A validated method provides documented evidence that the procedure is fit for its intended purpose[7].
Caption: Key parameters for HPLC method validation based on ICH Q2(R2) guidelines.[6]
Conclusion: A Strategy for Certainty
The quantitative analysis of this compound in reaction mixtures is a critical task that underpins successful process development and quality control. There is no single "best" method; rather, there is an optimal method for a given context.
-
HPLC-UV stands out as the most versatile and reliable workhorse for routine analysis, offering an excellent balance of specificity, sensitivity, and accessibility.
-
GC-FID provides a high-speed, high-resolution alternative, provided the analyte demonstrates thermal stability.
-
qNMR offers unparalleled insight during process research and development, enabling absolute quantification without reliance on specific reference standards and facilitating real-time reaction monitoring.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select, develop, and validate an analytical method that provides accurate and reliable data, ensuring the quality and efficiency of their chemical synthesis.
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4-[Ethyl(Methyl)amino]benzaldehyde . BU CyberSec Lab. Available from: [Link]
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Quantitative NMR methods for reaction and process monitoring . Kluedo - RPTU. Available from: [Link]
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Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations . ResearchGate. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available from: [Link]
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Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group . Optica Publishing Group. Available from: [Link]
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Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR . Royal Society of Chemistry Publishing. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. Available from: [Link]
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Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations . PubMed. Available from: [Link]
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RIFM fragrance ingredient safety assessment, 4-ethylbenzaldehyde, CAS Registry Number 4748-78-1 . ScienceDirect. Available from: [Link]
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Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances . ResearchGate. Available from: [Link]
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Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses . National Institutes of Health (NIH). Available from: [Link]
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Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate . ACS Publications. Available from: [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO . Doc Brown's Chemistry. Available from: [Link]
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Understanding Impurity Analysis . Cormica Pharma & Med Device Testing. Available from: [Link]
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Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization . Shimadzu. Available from: [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . ACS Publications. Available from: [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique . Pharmaceutical Technology. Available from: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available from: [Link]
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Guidance for the validation of pharmaceutical quality control analytical methods . NHS. Available from: [Link]
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Comparing the efficacy of different purification techniques for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
For researchers and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a key building block in the synthesis of various biologically active molecules.[1] Its synthesis, often via methods like the Vilsmeier-Haack reaction, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[2][3][4] This guide provides an in-depth comparison of the efficacy of three common purification techniques for this compound: silica gel column chromatography, recrystallization, and acid-base extraction.
The Importance of Purification and Common Impurities
The Vilsmeier-Haack formylation of N-ethyl-N-benzylaniline is a common route to synthesize this compound.[2][3][4] This reaction, while effective, can lead to several impurities that must be removed. These can include:
-
Unreacted N-ethyl-N-benzylaniline: The starting material for the formylation.
-
Over-formylated or isomerized products: Although formylation is generally regioselective to the para position, minor isomers can sometimes form.[4]
-
Hydrolyzed Vilsmeier reagent by-products: Residual salts and other polar impurities from the reaction workup.
The presence of these impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of additional, difficult-to-remove by-products. Therefore, a robust purification strategy is essential.
Silica Gel Column Chromatography: The Versatile Workhorse
Silica gel column chromatography is a powerful and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).[5][6] For a moderately polar compound like this compound, this method can be highly effective in separating it from both less polar and more polar impurities.
Causality Behind Experimental Choices
The choice of silica gel as the stationary phase is due to its polar nature, which allows for the effective separation of compounds with varying polarities. The eluent system, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is chosen to achieve a good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A target Rf (retention factor) of around 0.3 for the desired compound on TLC often translates to a good separation on the column.[5] For this compound, a common TLC eluent system is petroleum ether:ethyl acetate (3:1), indicating that a gradient elution on the column, starting with a higher ratio of non-polar to polar solvent, will be effective.[1]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a cotton plug and a layer of sand at the bottom. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization: The Path to High Purity for Crystalline Solids
Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. This method is particularly effective for obtaining highly pure crystalline solids.
Causality Behind Experimental Choices
The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminobenzaldehydes, polar protic solvents like ethanol, often mixed with an anti-solvent like water, are good starting points. The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the hot solvent system identified in the previous step.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Acid-Base Extraction: A Rapid and Scalable Approach
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7][8][9] this compound contains a basic tertiary amine group. This allows for its selective transfer from an organic solvent to an aqueous acidic solution, leaving neutral and acidic impurities behind in the organic layer. The purified compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Causality Behind Experimental Choices
This method leverages the significant difference in solubility between the neutral amine in an organic solvent and its protonated ammonium salt in an aqueous solution.[7][9] By washing the organic solution of the crude product with an aqueous acid (like dilute HCl), the basic target compound is protonated and becomes a water-soluble salt, effectively moving it to the aqueous phase. Neutral impurities remain in the organic layer. Subsequent basification of the aqueous layer with a base (like NaOH) deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine, which can then be extracted back into a fresh organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer. Separate the two layers.
-
Back-Extraction (Optional): Wash the organic layer with the aqueous acid one more time to ensure complete extraction of the desired compound. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The purified product should precipitate or form an oil.
-
Extraction of Pure Product: Extract the purified product from the basified aqueous solution with a fresh portion of the organic solvent.
-
Drying and Isolation: Dry the organic layer containing the pure product over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Comparative Analysis of Purification Techniques
The choice of purification method depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the reaction, and available resources. The following table provides a comparative overview of the three techniques for the purification of this compound.
| Feature | Silica Gel Column Chromatography | Recrystallization | Acid-Base Extraction |
| Purity Achievable | Good to Excellent (>98%) | Potentially the Highest (>99.5%) | Good (>95%) |
| Typical Yield | 60-90% | 50-85% | 80-95% |
| Scalability | Poor to Moderate | Good to Excellent | Excellent |
| Time Consumption | High | Moderate | Low |
| Cost | Moderate (solvents, silica) | Low to Moderate (solvents) | Low (bulk solvents, acid, base) |
| Best For... | Complex mixtures with multiple components of varying polarities. | Removing small amounts of impurities from a crystalline solid; large-scale purification. | Removing acidic and neutral impurities from a basic compound; rapid purification. |
Note: The purity and yield values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Conclusion and Best Practices
For obtaining an analytical standard of this compound with the highest possible purity, a combination of techniques is often the best approach. A preliminary purification by acid-base extraction or column chromatography to remove the bulk of the impurities, followed by a final recrystallization step, can yield a product of exceptional purity.
For routine synthetic applications where a purity of >95% is sufficient, acid-base extraction is a rapid, cost-effective, and scalable method. If the crude mixture contains impurities with similar basicity to the target compound, column chromatography is the more appropriate choice.
Ultimately, the selection of a purification technique is a strategic decision that should be guided by a thorough analysis of the crude product (e.g., by TLC or HPLC) and a clear understanding of the purity requirements for the intended application.
References
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Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
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SIELC. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Organic Syntheses. Retrieved from [Link]
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Tero-Vescan, A., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Retrieved from [Link]
- Bayer Aktiengesellschaft. (2002). Preparation of N-benzylamines. U.S. Patent 6,476,268 B1.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
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Ngoudjou, A. T., et al. (2023). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Liquid/liquid Extraction. Course Hero. Retrieved from [Link]
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Müller-Späth, T., et al. (n.d.). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. ChromaCon. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
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Lee, J. H., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. Retrieved from [Link]
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Tokarek, W., et al. (2016). Column chromatography as a useful step in purification of diatom pigments. ResearchGate. Retrieved from [Link]
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Girard, K. P., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
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Hoveyda, H. R., et al. (2001). Solid-phase synthesis of chiral N-acylethylenediamines and their use as ligands for the asymmetric addition of alkylzinc and alkenylzinc reagents to aldehydes. PubMed. Retrieved from [Link]
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Yousuf, S., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
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Tokarek, W., et al. (2016). Column chromatography as a useful step in purification of diatom pigments. Oceanological and Hydrobiological Studies. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. University of Colorado Boulder. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]
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Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. [Link]
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Shikhaliyev, N., et al. (n.d.). Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. Oriental Journal of Chemistry. Retrieved from [Link]
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Rajanna, K. C., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. The molecule 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications as a versatile intermediate in organic and medicinal chemistry, is no exception.[1] Ensuring the purity and consistency of such intermediates is critical, as undetected impurities can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust characterization of this compound. We will delve into the nuances of a primary analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and its cross-validation using an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS). This dual-pronged approach is not merely a procedural formality; it is a cornerstone of building a scientifically sound and defensible data package, aligning with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines.[2][3]
The core philosophy of this guide is to move beyond a simple recitation of protocols. Instead, we will explore the 'why' behind the 'how', offering insights into the causal relationships that govern method selection, optimization, and validation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing analytical certainty.
Pillar 1: The Primary Workhorse - Reversed-Phase HPLC-UV Analysis
For the routine analysis and purity assessment of a moderately polar, UV-active molecule like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential "workhorse" method. Its widespread adoption is due to its robustness, high resolving power for a vast array of compounds, and excellent quantitative performance.
The 'Why': Rationale for Method Selection
The choice of RP-HPLC is predicated on the physicochemical properties of our target molecule. The presence of aromatic rings and a tertiary amine group imparts a degree of hydrophobicity, making it well-suited for retention on a nonpolar stationary phase. The benzaldehyde chromophore ensures strong absorbance in the UV spectrum, providing a sensitive and linear detection mechanism.
Experimental Protocol: A Self-Validating System
A robust analytical method is one that is inherently self-validating. This means that the protocol is designed to be reproducible and to provide data that is accurate and precise.
Step-by-Step HPLC-UV Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a logical starting point due to its versatility in retaining hydrophobic compounds.[4]
-
Mobile Phase: A gradient elution is often preferred for impurity profiling to ensure the elution of compounds with a wide range of polarities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Phosphoric acid in Water. The acid is crucial for protonating the tertiary amine, ensuring good peak shape and preventing tailing.[5]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 30% to 90% Acetonitrile over 20 minutes allows for the effective separation of the main component from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of the benzaldehyde chromophore, a detection wavelength of approximately 254 nm is appropriate.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a diluent of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the method.
-
Visualizing the HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Pillar 2: The Cross-Validation - Orthogonal GC-MS Analysis
Cross-validation with an orthogonal method is a critical step to ensure the primary HPLC-UV method is specific and does not suffer from co-eluting impurities.[1][6] An orthogonal method utilizes a different separation principle, thereby increasing the probability of detecting impurities that might be missed by the primary technique.[7][8] For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal choice.
The 'Why': Rationale for Orthogonality
The orthogonality of GC-MS to RP-HPLC stems from their fundamentally different separation mechanisms:
-
RP-HPLC: Separates based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, primarily driven by hydrophobicity.
-
GC-MS: Separates based on the volatility and boiling point of the analyte in a gaseous mobile phase.[9]
Furthermore, mass spectrometry provides an orthogonal detection method to UV absorbance, offering mass-to-charge ratio information that can definitively identify the analyte and its impurities.[10]
Experimental Protocol: A Confirmatory System
The GC-MS method is designed to provide unambiguous identification and quantification, confirming the results obtained by HPLC-UV.
Step-by-Step GC-MS Protocol:
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic amines and aldehydes.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1) to avoid overloading the column.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Dilute as necessary for GC-MS analysis.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Pillar 3: Comparative Performance and Data Integrity
The ultimate goal of cross-validation is to demonstrate the concordance of results from two independent and orthogonal methods. This is achieved by comparing key validation parameters as stipulated by ICH Q2(R2) guidelines.[12][13]
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of the two methods. The acceptance criteria are based on typical requirements for the analysis of pharmaceutical intermediates.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | Demonstrated by peak purity analysis (PDA) and resolution from known impurities. | Confirmed by unique mass spectra and retention times for each component. | No interference at the analyte's retention time. |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 0.5 - 100 µg/mL | Method is accurate and precise over the specified range.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% for drug substance. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 1.0% |
| - Intermediate Precision | < 1.5% | < 3.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio ≥ 10. |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and temperature. | Unaffected by minor changes in flow rate and oven temperature ramp. | No significant impact on results. |
Authoritative Grounding: The 'Why' Behind the Data
-
Specificity: While HPLC-UV with PDA provides a high degree of confidence in peak purity, it is not absolute. An unknown impurity could co-elute and have a similar UV spectrum. GC-MS provides definitive specificity through the "fingerprint" of the mass spectrum.
-
Linearity and Range: HPLC-UV often demonstrates superior linearity over a wider dynamic range due to the principles of light absorption (Beer-Lambert Law).
-
Accuracy and Precision: Both methods are capable of excellent accuracy and precision. The slightly wider acceptance criteria for GC-MS in this hypothetical table reflect the potential for greater variability in the injection and ionization processes.
-
Limit of Quantitation (LOQ): The LOQ is highly dependent on the specific compound and instrumentation. HPLC-UV is often more sensitive for strongly UV-absorbing compounds like this benzaldehyde derivative.
Conclusion: A Synergy of Techniques for Unimpeachable Results
The analytical characterization of a pharmaceutical intermediate like this compound demands a multi-faceted approach. Relying on a single analytical technique, no matter how robust, introduces an element of uncertainty. By employing a primary HPLC-UV method for routine quality control and cross-validating with an orthogonal GC-MS method, we create a synergistic analytical system.[1]
This dual-methodology approach provides a comprehensive understanding of the compound's purity profile, ensuring that the results are not an artifact of a single analytical technique. It is this commitment to rigorous, orthogonal cross-validation that underpins the development of safe and effective medicines and satisfies the stringent requirements of regulatory bodies.[14]
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2020). Impurity Profiling of Pharmaceuticals. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]
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- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
